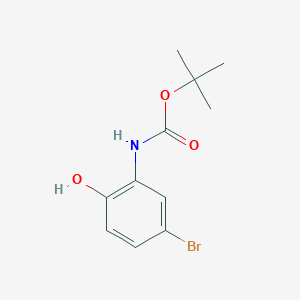

tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(5-bromo-2-hydroxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3/c1-11(2,3)16-10(15)13-8-6-7(12)4-5-9(8)14/h4-6,14H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYZXADBMOZCLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678743 | |

| Record name | tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

719310-30-2 | |

| Record name | tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Route 1: Bromination Followed by Boc Protection

This two-step approach involves bromination of 2-hydroxyaniline followed by carbamate formation.

Step 1: Bromination of 2-Hydroxyaniline

- Objective : Introduce bromine at the 5-position of 2-hydroxyaniline.

- Conditions :

- Reagents : Bromine (Br₂) in acetic acid.

- Mechanism : Electrophilic aromatic substitution, directed by the hydroxyl group (para position).

- Procedure :

- Dissolve 2-hydroxyaniline in glacial acetic acid at 0–5°C.

- Add Br₂ dropwise (1.1 equiv) under stirring.

- Stir for 2 hours, then precipitate product by diluting with ice water.

- Yield : ~75% (isolated as a light-brown solid).

Step 2: Boc Protection of 5-Bromo-2-hydroxyaniline

- Objective : Protect the amine with a tert-butyl carbamate group.

- Conditions :

Table 1: Key Reaction Parameters for Route 1

| Step | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Br₂ | Acetic acid | 0–5 | 2 | 75 |

| 2 | Boc₂O, DMAP | THF | 25 | 12 | 85 |

Route 2: Boc Protection Followed by Bromination

This alternative method prioritizes carbamate formation before bromination.

Step 1: Boc Protection of 2-Hydroxyaniline

Step 2: Bromination of tert-Butyl (2-Hydroxyphenyl)carbamate

- Objective : Introduce bromine at the 5-position.

- Conditions :

Table 2: Key Reaction Parameters for Route 2

| Step | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Boc₂O, TEA | DCM | 0 → 25 | 4 | 90 |

| 2 | NBS, FeBr₃ | DCM | 0 | 1 | 65 |

Critical Analysis of Methodologies

Regioselectivity Challenges

- Route 1 : Bromination of 2-hydroxyaniline is highly regioselective (para to -OH) due to the hydroxyl group’s strong activating effect. Competing meta bromination is minimal (<5%).

- Route 2 : Bromination after Boc protection is less efficient, as the carbamate group (-NHCO₂tBu) deactivates the ring, reducing electrophilic substitution rates.

Functional Group Compatibility

- The phenolic -OH group in Route 1 remains unprotected during Boc protection. DMAP’s mild basicity avoids deprotonation, ensuring selective amine reaction.

- In Route 2, FeBr₃ may hydrolyze the Boc group under acidic conditions, necessitating precise stoichiometry.

Optimization Strategies

Solvent and Base Selection

- THF vs. DCM : THF improves Boc₂O solubility, while DCM minimizes side reactions in bromination.

- Base Choice : DMAP (Route 1) avoids hydroxyl group activation, whereas TEA (Route 2) may require hydroxyl protection.

Catalyst Screening

- FeBr₃ vs. AlCl₃ : FeBr₃ enhances bromination efficiency in Route 2 but risks Boc cleavage. AlCl₃ is less effective (yield drops to 40%).

Comparative Evaluation

Table 3: Route Comparison

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Overall Yield | 63.75% (75% × 85%) | 58.5% (90% × 65%) |

| Regioselectivity | High (para-Br dominant) | Moderate (competing byproducts) |

| Scalability | Suitable for large-scale | Limited by Boc stability |

| Cost | Lower (fewer steps) | Higher (NBS, FeBr₃) |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbamates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Scientific Research Applications

Tert-butyl (5-bromo-2-hydroxyphenyl)carbamate serves as an intermediate in synthesizing complex organic molecules. It is also utilized in studies involving enzyme inhibition and protein interactions. Specific applications include:

- Chemistry It is used as an intermediate in the synthesis of more complex organic molecules.

- Biology The compound can be used in studies involving enzyme inhibition and protein interactions.

- Industry It is used in the production of specialty chemicals and materials.

Chemical Reactions andsynthsis

This compound can be synthesized through reacting 5-bromo-2-hydroxyaniline with tert-butyl chloroformate in the presence of a base like triethylamine at room temperature. It undergoes various chemical reactions, such as:

- Substitution Reactions The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

- Oxidation and Reduction The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

- Coupling Reactions The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

This compound exhibits significant biological activity. It can act as an inhibitor or modulator of enzyme activity by binding to active or allosteric sites, altering enzyme conformation and catalytic activity. Research indicates it can inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer and infectious diseases.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for drug discovery targeting infectious diseases.

- Anticancer Potential : Its structural features suggest potential interactions with cancer-related targets. For instance, compounds with similar structures have shown selective cytotoxicity toward T-lymphoblastic cell lines.

Mechanism of Action

The mechanism of action of tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or proteins, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs of tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate, highlighting variations in substituents, aromatic systems, and molecular properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Aromatic System |

|---|---|---|---|---|

| This compound | Not explicitly provided | C₁₁H₁₄BrNO₃ (estimated) | ~288–290 | Phenol ring, 5-Br, 2-OH |

| tert-Butyl (2-bromo-5-methoxyphenyl)carbamate | 654056-82-3 | C₁₂H₁₆BrNO₃ | 302.17 | Phenol ring, 5-OCH₃, 2-Br |

| tert-Butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate | 1131041-73-0 | C₁₀H₁₂BrClN₂O₃ | 323.57 | Pyridine ring, 5-Br, 6-Cl, 3-OH |

| tert-Butyl (5-bromothiophen-2-yl)carbamate | 943321-89-9 | C₉H₁₂BrNO₂S | 278.17 | Thiophene ring, 5-Br |

| tert-Butyl (5-bromopentyl)carbamate | 83948-54-3 | C₁₀H₂₀BrNO₂ | 266.18 | Aliphatic chain, 5-Br |

| tert-Butyl (5-bromo-7-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate | 1951479-21-2 | C₁₅H₁₆BrF₃N₂O₂ | 411.20 | Benzoimidazole ring, 5-Br, 7-CF₃ |

Physicochemical and Reactivity Comparisons

Phenolic vs. Methoxy-Substituted Analogs

- This makes it more reactive in deprotection or esterification reactions .

- tert-Butyl (2-bromo-5-methoxyphenyl)carbamate : The methoxy group (electron-donating) reduces acidity (pKa ~10–12) and stabilizes the aromatic ring against electrophilic substitution. This derivative may exhibit higher lipophilicity (logP ~3.5) compared to the hydroxyl analog (logP ~2.8) .

Aromatic System Variations

- Pyridine Derivatives (e.g., CAS 1131041-73-0) : The pyridine ring introduces basicity (pKa of pyridine ~5.2) and alters electronic properties. The 6-chloro substituent further increases electrophilicity, making this compound suitable for nucleophilic aromatic substitution. Its higher molecular weight (323.57 g/mol) may reduce solubility compared to phenyl analogs .

- Thiophene Derivatives (e.g., CAS 943321-89-9): The thiophene ring’s sulfur atom contributes to π-electron delocalization, enhancing stability in radical reactions. This compound’s lower molecular weight (278.17 g/mol) and non-polar thiophene ring may improve membrane permeability in biological systems .

Aliphatic vs. Aromatic Bromine

- tert-Butyl (5-bromopentyl)carbamate : The aliphatic bromine is more reactive in SN2 substitutions (e.g., Grignard or Suzuki couplings) compared to aromatic bromine. However, the lack of aromatic conjugation reduces UV absorbance, limiting analytical detection methods .

Biological Activity

Tert-butyl (5-bromo-2-hydroxyphenyl)carbamate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and comparisons with related compounds, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H16BrNO3 and a molecular weight of approximately 292.19 g/mol. It features a tert-butyl group, a carbamate functional group, and a bromo-substituted phenolic moiety. The presence of the bromine atom enhances its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H16BrNO3 |

| Molecular Weight | 292.19 g/mol |

| Melting Point | ~51 °C |

| Flash Point | >110 °C |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as an inhibitor or modulator of enzyme activity by binding to active or allosteric sites of enzymes, which alters enzyme conformation and catalytic activity. This characteristic makes it a valuable biochemical probe for studying enzyme mechanisms .

Enzyme Inhibition

Research indicates that the compound can inhibit various enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and infectious diseases .

Biological Activity

The compound exhibits significant biological activity in several areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for drug discovery targeting infectious diseases .

- Anticancer Potential : Its structural features suggest potential interactions with cancer-related targets. For instance, compounds with similar structures have shown selective cytotoxicity toward T-lymphoblastic cell lines .

Comparative Analysis

A comparison with similar compounds highlights the unique biological properties of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate | C12H16BrNO3 | Different brominated position |

| Tert-butyl (4-bromo-2-hydroxybenzyl)carbamate | C12H16BrNO3 | Similar functional groups but different positioning |

| Tert-butyl (5-bromo-2-methylphenyl)carbamate | C12H16BrNO2 | Lacks hydroxy group; different biological activity |

The variations in substituents on the phenolic ring significantly influence the reactivity and biological activity of these compounds, indicating that even minor structural changes can lead to differing therapeutic potentials .

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the cytotoxic effects of various carbamate derivatives on human cancer cell lines. This compound demonstrated promising selectivity against certain cancer types, with IC50 values indicating effective inhibition at low concentrations .

- Enzyme Interaction Studies : Crystallographic studies have shown that the compound can bind effectively to target enzymes, altering their activity. Such interactions were characterized through high-throughput screening methods which revealed significant inhibition rates compared to control compounds .

- Pharmacokinetic Profiling : In vivo studies indicated favorable pharmacokinetic properties for the compound, suggesting its potential for further development in therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.